2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide
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Overview
Description
2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide is a synthetic compound that belongs to the class of adamantane derivatives. This compound has garnered attention in the field of medical research due to its potential therapeutic effects, particularly its anti-inflammatory and analgesic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide typically involves the reaction of 1-adamantylamine with 2-bromoacetyl chloride to form 2-(1-adamantyl)acetyl chloride. This intermediate is then reacted with N-(4-methylphenyl)propanamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .
Scientific Research Applications
2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other adamantane derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic agents.
Industry: Utilized in the production of high-energy fuels and oils, as well as in the synthesis of bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. This modulation leads to a reduction in the production of pro-inflammatory cytokines and mediators, thereby alleviating inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine: Another adamantane derivative with antiviral properties.
2-Adamantanone: Known for its use in the synthesis of various pharmaceuticals.
1-Adamantanol: Utilized in the production of high-energy fuels and oils.
Uniqueness
2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide is unique due to its specific structural features and its potential therapeutic effects. Unlike other adamantane derivatives, this compound has shown significant anti-inflammatory and analgesic properties, making it a promising candidate for further research and development in the medical field.
Properties
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-14-3-5-19(6-4-14)24-21(26)15(2)23-20(25)13-22-10-16-7-17(11-22)9-18(8-16)12-22/h3-6,15-18H,7-13H2,1-2H3,(H,23,25)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYXVLBKQYJURG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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